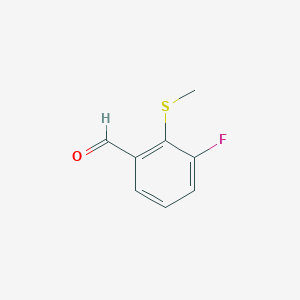

3-Fluoro-2-(methylthio)benzaldehyde

Description

Contextual Significance of Fluorinated Aromatic Aldehydes in Chemical Synthesis

Fluorinated aromatic aldehydes are a class of organic compounds that contain a fluorine atom attached to an aromatic ring and an aldehyde functional group. ontosight.ai The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. ontosight.ainih.gov Fluorine's high electronegativity and small size can significantly alter the physical, chemical, and biological properties of a molecule. nih.gov Specifically, the presence of a fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. cymitquimica.comontosight.ai

These characteristics make fluorinated aromatic aldehydes valuable precursors in the synthesis of a wide array of compounds, including:

Pharmaceuticals: Fluorine-containing drugs are prevalent in various therapeutic areas, including as anti-inflammatory agents, analgesics, and antibacterials. researchgate.netossila.com

Agrochemicals: These compounds are used in the development of new herbicides, insecticides, and fungicides. ontosight.airesearchgate.net

Materials Science: Fluorinated compounds are utilized in the creation of materials with unique optical and electrical properties. ontosight.ai

The aldehyde group in these molecules is highly reactive and participates in a variety of chemical reactions, such as nucleophilic additions and condensations, further expanding their synthetic utility. ontosight.aiacgpubs.org

Unique Contributions of Methylthio Substituents to Aromatic Reactivity

The methylthio (-SCH3) group, an electron-donating substituent, plays a crucial role in modulating the reactivity of the aromatic ring. While less activating than a methoxy (B1213986) group, the methylthio group still increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic substitution. libretexts.orglumenlearning.com This activating effect is a result of p-π conjugation, where the lone pair of electrons on the sulfur atom can be delocalized into the aromatic system. libretexts.org

Furthermore, the methylthio group can influence the regioselectivity of these reactions. In addition to its electronic effects, the methylthio group can be a site for further chemical modification. For instance, it can be oxidized to form sulfoxides and sulfones, which are electron-withdrawing groups and can alter the electronic properties and reactivity of the molecule. The methylthio group can also participate in various coupling reactions, providing a handle for the introduction of other functional groups. cymitquimica.com Recent research has demonstrated the utility of methylthio-substituted compounds in asymmetric catalysis and the synthesis of complex molecular architectures. acs.org

Overview of Research Domains Pertaining to 3-Fluoro-2-(methylthio)benzaldehyde as a Molecular Synthon

This compound is a versatile molecular synthon with applications in several key research areas. Its trifunctional nature allows for a stepwise and regioselective modification, making it a valuable starting material for the synthesis of a diverse range of target molecules.

Key research domains include:

Medicinal Chemistry: The compound serves as a precursor for the synthesis of novel bioactive molecules. The presence of both a fluorine atom and a methylthio group allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. evitachem.comcymitquimica.com

Agrochemical Research: Similar to its application in medicinal chemistry, this benzaldehyde (B42025) derivative is used to create new pesticides and herbicides with potentially improved efficacy and environmental profiles. evitachem.comcymitquimica.com

Heterocyclic Chemistry: The aldehyde functionality is a key reactive site for the construction of various heterocyclic ring systems, which are common scaffolds in many biologically active compounds. For example, it can be used in the synthesis of quinazolines and other bicyclic heterocycles. ossila.comossila.com

Materials Science: The unique electronic properties conferred by the fluorine and methylthio substituents make this compound and its derivatives of interest in the development of new organic materials. ontosight.ai

The synthesis of complex molecules often involves multi-step sequences, and the strategic use of synthons like this compound can significantly streamline these processes. Its utility is further enhanced by the potential for orthogonal reactivity, where each of the three functional groups can be addressed under different reaction conditions.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 1289045-34-6 sigmaaldrich.com |

| Molecular Formula | C8H7FOS sigmaaldrich.com |

| Molecular Weight | 170.21 g/mol nih.gov |

| Physical Form | Liquid sigmaaldrich.com |

| InChI | 1S/C8H7FOS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 sigmaaldrich.com |

| InChI Key | VIYRDMHCTMHSFB-UHFFFAOYSA-N sigmaaldrich.com |

| Canonical SMILES | CSc1c(F)cccc1C=O fluorochem.co.uk |

Strategies for ortho-Substituted Fluorinated Benzaldehydes

The formation of the benzaldehyde function ortho to a fluorine atom is a critical aspect of the synthesis. This can be achieved either by formylating a fluorinated precursor or by introducing the fluorine atom onto a pre-existing benzaldehyde.

A common approach involves the formylation of a fluorinated aromatic compound. Ortho-lithiation followed by reaction with a formylating agent is a powerful tool. For instance, a precursor like 1-fluoro-2-(methylthio)benzene could potentially be subjected to directed ortho-metalation. The fluorine and methylthio groups can influence the acidity of the adjacent protons, directing a strong base like an organolithium reagent to deprotonate the C3 position. Subsequent quenching with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), would yield the desired aldehyde.

Another strategy is the direct C-H functionalization using transition metal catalysis. Palladium-catalyzed methods have been developed for the ortho-C–H methylation and fluorination of benzaldehydes using transient directing groups, demonstrating the feasibility of functionalizing the position ortho to an existing group. nsf.govacs.org While direct formylation via C-H activation is challenging, related transformations suggest that a precursor with appropriate directing groups could undergo such a reaction. The reactivity of C–H bonds ortho to fluorine substituents in polyfluoroarenes is often enhanced relative to other positions, which can be exploited for selective functionalization. acs.org

Methods for preparing fluorinated benzaldehydes also include halogen-exchange (HALEX) reactions, where chlorinated benzaldehydes react with a metal fluoride to replace chlorine with fluorine, although this is typically limited to positions activated by the formyl group (ortho and para). google.com

Palladium-catalyzed carbonylation reactions represent a versatile method for converting aryl halides or related compounds into benzaldehydes. nih.gov This approach would typically start from a precursor such as 2-bromo-6-fluorothioanisole. The carbonylation process involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the insertion of carbon monoxide (CO) and subsequent reductive elimination to form the product.

Various sources of carbon monoxide can be used, avoiding the need for hazardous CO gas. organic-chemistry.org For example, paraformaldehyde and phenyl formate have been successfully employed as CO surrogates in palladium-catalyzed carbonylations of aryl bromides. organic-chemistry.orgnih.gov Formic acid can also serve as a CO source for the synthesis of aromatic aldehydes from aryl bromides under gas-free conditions. researchgate.net The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity. These reactions often exhibit excellent functional group tolerance, making them suitable for complex molecules. organic-chemistry.org

Below is a table summarizing typical conditions for palladium-catalyzed carbonylation of aryl halides.

| Catalyst / Ligand | CO Source | Reductant / Base | Solvent | Substrate | Yield (%) | Reference |

| Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | Phenyl Formate | NEt₃ | CH₃CN | Aryl Bromide | up to 99 | organic-chemistry.org |

| Pd(OAc)₂ / Xantphos | Formic Acid | Sodium Formate | Toluene | Aryl Bromide | 53-94 | researchgate.net |

| Pd(OAc)₂ / P(o-tol)₃ | Paraformaldehyde | HSiMe(OSiMe₃)₂ | Toluene | Aryl Bromide | Moderate to Good | nih.gov |

Introduction of the Methylthio Moiety

The methylthio group can be introduced either onto a pre-existing substituted benzene ring or by modifying a molecule that already contains a methylthio-aromatic scaffold.

One synthetic route involves the introduction of the methylthio group onto a 3-fluoro-2-halobenzaldehyde precursor via nucleophilic aromatic substitution or metal-catalyzed thiolation. Sodium thiomethoxide (NaSMe) can displace a halide (e.g., chloro or bromo) from an activated aromatic ring. The presence of the electron-withdrawing aldehyde and fluoro groups would activate the ring towards nucleophilic attack.

Alternatively, copper-catalyzed deborylthiolation reactions have been used to convert aryl boronate esters into methylthio-substituted aromatics. nih.gov This would involve preparing the corresponding boronic acid or ester of 3-fluorobenzaldehyde and reacting it with a methylthio source in the presence of a copper catalyst.

An alternative strategy begins with a molecule that already contains the methylthio group, such as 3-fluorothioanisole. The challenge then becomes the regioselective introduction of the aldehyde group at the C2 position. This can be achieved through methods discussed previously, such as ortho-lithiation followed by formylation with DMF. The directing ability of the methylthio group would be key in achieving the desired regioselectivity.

Another possibility is the formylation of thioanisole itself, followed by fluorination. For example, a patented method describes the preparation of 4-methylthiobenzaldehyde by reacting thioanisole with carbon monoxide in the presence of a specialized catalyst. google.com Adapting this Friedel-Crafts-type reaction to achieve ortho-formylation on a fluorinated thioanisole substrate would require careful selection of catalysts and conditions to control the position of the incoming formyl group.

Development of Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies, which offer different advantages in terms of efficiency and molecular diversity.

A divergent synthesis would start from a common intermediate that can be elaborated into the final product through different reaction pathways. For example, starting from 1-bromo-2,3-difluorobenzene, one could first perform a nucleophilic substitution with sodium thiomethoxide to yield 2-bromo-6-fluorothioanisole. This intermediate could then be subjected to palladium-catalyzed carbonylation to install the aldehyde group, completing the synthesis. Alternatively, the starting 1-bromo-2,3-difluorobenzene could first undergo a metal-halogen exchange and formylation to produce 2,3-difluorobenzaldehyde, followed by a selective nucleophilic aromatic substitution at the C2 position with sodium thiomethoxide. The choice of pathway would depend on the relative ease and selectivity of each step.

A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in a final step. For a relatively small molecule like this compound, a purely convergent approach is less common. However, one could envision a strategy where a lithiated 2-fluorothioanisole species is coupled with a suitable electrophilic partner that delivers the formyl group. This approach combines the key fragments (the aromatic ring with two substituents and the final functional group) in a single, high-impact step.

The selection of a synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the need to avoid or protect other functional groups in more complex derivatives.

Properties

IUPAC Name |

3-fluoro-2-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FOS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYRDMHCTMHSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Fluoro 2 Methylthio Benzaldehyde

Microwave-Assisted Synthetic Protocols for Related Compounds

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and enhanced product purity compared to conventional heating methods. rsc.org This approach is particularly valuable in the synthesis of heterocyclic compounds and other complex organic molecules. rsc.orgbeilstein-journals.org The principles of "Green Chemistry" are often well-served by microwave synthesis, which can reduce the need for hazardous solvents and improve energy efficiency. rsc.orgoiccpress.com While specific microwave-assisted protocols for the direct synthesis of 3-Fluoro-2-(methylthio)benzaldehyde are not extensively detailed in the literature, examining the synthesis of structurally related compounds provides significant insight into potential synthetic strategies. These related compounds include various substituted benzaldehydes, fluorinated aromatics, and molecules containing thioether linkages.

Microwave irradiation has been successfully employed in a variety of reaction types, including condensation reactions, the formation of carbon-sulfur bonds, and the synthesis of heterocyclic systems from benzaldehyde (B42025) precursors. For instance, the Claisen-Schmidt condensation to produce benzalacetones from various aldehydes and acetone has been shown to be highly efficient under microwave activation. nih.gov Reactions are often complete in minutes at temperatures around 40-50°C, demonstrating a significant rate enhancement. nih.gov Similarly, the synthesis of chalcones from substituted benzaldehydes and aryl methyl ketones is effectively promoted by microwave energy, often using green catalysts like fly ash:H2SO4.

The synthesis of compounds containing a thioether linkage, a key feature of this compound, has also benefited from microwave assistance. For example, the reaction between 2-Chloro-4-methylquinoline and 2-mercaptobenzimidazole to form a C-S bond was achieved in just 4 minutes at 160 W, resulting in a 90% yield. mdpi.com This highlights the potential of microwave heating to facilitate nucleophilic aromatic substitution reactions involving thiols. Furthermore, microwave irradiation has been shown to be 36–72 times faster than conventional heating for the synthesis of certain thioether-containing triazole derivatives, with significantly improved yields. nih.gov

Fluorinated aromatic compounds are another class of molecules whose synthesis is amenable to microwave-assisted techniques. Studies on the radiosynthesis of [18F]fluorinated fatty acid analogs demonstrated that microwave heating enhanced [18F]fluoride incorporation to over 95%, reduced reaction times tenfold, and allowed for milder reaction temperatures compared to conventional heating. nih.gov This efficiency is crucial when working with sensitive substrates or short-lived isotopes and suggests that microwave conditions can be finely tuned to promote fluorination reactions.

The following table summarizes various microwave-assisted reactions for compounds structurally related to this compound, illustrating the reaction conditions and outcomes.

| Reactants | Product | Microwave Conditions | Solvent/Catalyst | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde and Acetone | (E)-4-(4-fluorophenyl)but-3-en-2-one | Not specified | Aqueous NaOH | Not specified | 80% | nih.gov |

| 2-Chloro-4-methylquinoline and 2-Mercaptobenzimidazole | 2-(1H-benzimidazol-2-ylthio)-4-methylquinoline | 160 W | DMF / K2CO3 | 4 min | 90% | mdpi.com |

| Aryl methyl ketone and Substituted benzaldehyde | Chalcone derivatives | 160-800 W | Fly ash:H2SO4 | Not specified | High | |

| Thiosemicarbazide and 2-Aryl-4-formylthiazole | Thiosemicarbazone derivatives | Not specified | Solvent-free | 5 min | High | nih.gov |

| Isothiocyanate and Carboxylic acid hydrazides | Thiosemicarbazide derivatives | Domestic microwave oven | Ethanol (2 drops) | 2-4 min | High | scispace.com |

| Aldehyde and Alkyl/aryl thiosemicarbazide | N1,N4-substituted thiosemicarbazones | 800 W | Solvent-free / Glacial acetic acid | 3 min | Satisfactory | mdpi.com |

These examples collectively demonstrate that microwave-assisted synthesis is a highly effective and efficient methodology for reactions involving key structural motifs present in this compound. The significant reduction in reaction times and often improved yields make it a compelling alternative to traditional synthetic methods. beilstein-journals.orgnih.gov The protocols are adaptable to a range of substrates, including those with fluorine and sulfur-containing functional groups, suggesting their applicability for the target compound's synthesis.

Chemical Reactivity and Transformative Potential of 3 Fluoro 2 Methylthio Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a cornerstone of the molecule's reactivity, participating in a variety of transformations that are fundamental to organic synthesis.

Nucleophilic Additions and Condensation Reactions, including Imine Formation

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. This reactivity is a gateway to a diverse array of molecular architectures. The reaction begins with the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.

Condensation reactions with amines or their derivatives are particularly noteworthy. For instance, the reaction of 3-Fluoro-2-(methylthio)benzaldehyde with primary amines is expected to form imines, also known as Schiff bases. These reactions can be catalyzed by acids or facilitated by reagents that promote dehydration. A general and mild method for imine formation involves the use of tris(2,2,2-trifluoroethyl)borate, which effectively condenses aldehydes with various amines at room temperature. Similarly, mechanochemical methods, such as grinding the aldehyde and amine together, have been shown to be effective for the synthesis of fluorinated imines in high yields youtube.com.

The reactivity of the aldehyde is influenced by the electronic effects of the aromatic substituents. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can enhance the electrophilicity of the carbonyl carbon. Conversely, the methylthio group can donate electron density to the ring through resonance, which might slightly diminish this effect.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | N-(3-Fluoro-2-(methylthio)benzylidene)alkanamine |

| Acetal Formation | Alcohol (R-OH), Acid Catalyst | 1-Fluoro-2,3-bis(alkoxy)-3-(methylthio)benzene |

Olefination Strategies: Wittig and Horner-Wadsworth-Emmons Reactions

The conversion of the aldehyde to an alkene is a powerful carbon-carbon bond-forming strategy. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier methods for achieving this transformation.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes and ketones into alkenes colorado.edu. The reaction of this compound with a Wittig reagent, such as one prepared from an alkyl halide and triphenylphosphine, would yield a substituted alkene colorado.edulibretexts.org. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes colorado.edu. For example, the reaction of 2-fluoro-3-methoxybenzaldehyde (B32414) with (3-carboxypropyl)triphenylphosphonium (B14145455) bromide is a key step in the synthesis of certain active pharmaceutical ingredients ossila.com.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig reagents acs.org. A significant advantage of the HWE reaction is its high propensity to produce the thermodynamically more stable (E)-alkene with excellent selectivity acs.orgnih.gov. The reaction involves the deprotonation of a phosphonate ester, followed by nucleophilic attack on the aldehyde and subsequent elimination to form the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification acs.org.

Table 2: Olefination Reactions of this compound

| Reaction Name | Reagent Type | Typical Base | Expected Major Product |

|---|---|---|---|

| Wittig Reaction | Non-stabilized Phosphorus Ylide (Ph₃P=CHR) | n-BuLi, NaH | (Z)-1-(2-Fluoro-1-propen-1-yl)-3-(methylthio)benzene |

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds.

Oxidation: The oxidation of this compound to 3-fluoro-2-(methylthio)benzoic acid can be achieved using a variety of reagents. For selective oxidation of aldehydes without affecting other sensitive functional groups like the methylthio group, mild conditions are preferred. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a phosphate, is a highly effective method for this transformation youtube.com. Other reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can also be used, but may require careful control of reaction conditions to avoid over-oxidation or side reactions with the methylthio group.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (3-fluoro-2-(methylthio)phenyl)methanol, is typically accomplished with high chemoselectivity using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective choice for reducing aldehydes to primary alcohols byjus.com. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and requires anhydrous conditions byjus.com. Catalytic hydrogenation is another viable method.

Reactivity of the Aromatic Core and Substituents

The substituents on the benzene (B151609) ring, namely the fluorine and methylthio groups, govern the regioselectivity of further aromatic transformations and offer sites for selective functionalization.

Ortho-Fluorine and Methylthio Directed Aromatic Transformations

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. Both the fluorine atom and the methylthio group are ortho, para-directing libretexts.orglibretexts.org.

Fluorine: As a halogen, fluorine is a deactivating group due to its strong inductive electron withdrawal, which makes the ring less nucleophilic and slows down the rate of EAS compared to benzene. However, it is an ortho, para-director because the lone pairs on the fluorine can stabilize the arenium ion intermediate through resonance when attack occurs at these positions libretexts.orglibretexts.org. Among the halogens, fluorine is the least deactivating libretexts.org.

Methylthio Group (-SMe): The sulfur atom can donate a lone pair of electrons into the aromatic ring via resonance, making it an activating, ortho, para-directing group.

When both groups are present, their directing effects are combined. The aldehyde group is a meta-director and strongly deactivating. The positions ortho and para to the activating methylthio group are C3 (substituted with fluorine), C5, and C1 (substituted with the aldehyde). The positions ortho and para to the deactivating fluorine are C2 (substituted with methylthio) and C4. The aldehyde group directs to C3 and C5. The most likely position for electrophilic attack would be C5, which is para to the activating methylthio group and meta to the aldehyde group.

Selective Functionalization of the Methylthio Group (e.g., Oxidation to Sulfoxides/Sulfones)

The methylthio group is susceptible to oxidation, which can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. This transformation significantly alters the electronic properties of the substituent, turning it from an electron-donating group into a powerful electron-withdrawing group.

The selective oxidation of sulfides to sulfoxides can be achieved using one equivalent of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) at low temperatures youtube.com. The use of a milder oxidizing agent or careful control of stoichiometry is crucial to prevent over-oxidation to the sulfone.

Further oxidation of the sulfoxide, or direct oxidation of the sulfide (B99878) with a stronger oxidizing agent or an excess of a milder one, will produce the sulfone youtube.com. These sulfones are valuable synthetic intermediates.

Table 3: Selective Oxidation of the Methylthio Group

| Target Product | Typical Reagent | Conditions |

|---|---|---|

| 3-Fluoro-2-(methylsulfinyl)benzaldehyde (Sulfoxide) | m-CPBA (1 equivalent) | Low temperature (e.g., 0 °C) |

Transition Metal-Catalyzed Coupling Reactions at the Aromatic Ring

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced materials. beilstein-journals.orglibretexts.orgwikipedia.org The aromatic ring of this compound, possessing a fluorine atom and a potential leaving group in the form of a C-H or activated C-X bond, presents a platform for such transformations. Key examples of these powerful synthetic tools include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, typically catalyzed by palladium complexes. beilstein-journals.orgnih.govlibretexts.orgtcichemicals.comresearchgate.net

Despite the synthetic potential, a comprehensive review of the scientific literature and chemical databases reveals a notable absence of specific, published research detailing the application of transition metal-catalyzed coupling reactions directly on the aromatic ring of this compound. While the principles of these reactions are well-established for a vast array of aryl halides and related substrates, specific studies employing this particular benzaldehyde (B42025) derivative as a coupling partner have not been reported.

The general mechanisms for these transformations are well-understood:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgwikipedia.orgtcichemicals.com It is a versatile method for creating biaryl structures and other C-C bonds. mdpi.com The catalytic cycle typically involves oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orglibretexts.orgfu-berlin.de This reaction is a powerful tool for the synthesis of substituted alkenes. beilstein-journals.org The mechanism proceeds through oxidative addition, migratory insertion of the olefin, and β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is characteristically catalyzed by a palladium complex and co-catalyzed by a copper species. nih.govrsc.org The process is valued for its mild reaction conditions and is widely used in the synthesis of conjugated enynes and aryl alkynes. worktribe.comrsc.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide or pseudohalide with an amine. beilstein-journals.orgresearchgate.net The development of various phosphine (B1218219) ligands has rendered this reaction highly versatile, allowing for the coupling of a wide range of amines, including primary and secondary amines, with diverse aryl partners. tcichemicals.comnih.govsigmaaldrich.com

Due to the lack of specific research findings for this compound in these coupling reactions, no empirical data on catalysts, reaction conditions, or product yields can be presented. Therefore, data tables illustrating these transformations for the title compound cannot be compiled. The potential reactivity of the C-F bond or C-H bonds on the aromatic ring in such catalytic cycles remains an area for future investigation.

3 Fluoro 2 Methylthio Benzaldehyde As a Precursor in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Systems

The unique combination of functional groups in 3-fluoro-2-(methylthio)benzaldehyde makes it a valuable starting material for the synthesis of various heterocyclic systems. The aldehyde moiety is a key electrophilic center for cyclization reactions, while the fluorine and methylthio groups can be retained in the final product to impart specific properties or can be further functionalized.

β-Lactams (azetidin-2-ones) are a critically important class of heterocycles, most famously forming the core structure of penicillin and cephalosporin (B10832234) antibiotics. The Staudinger ketene-imine cycloaddition is a powerful method for constructing the β-lactam ring. rsc.org In this reaction, an imine reacts with a ketene (B1206846) in a [2+2] cycloaddition.

This compound can serve as the starting point for the synthesis of fluorinated β-lactams. The synthesis begins with the condensation of the aldehyde with a primary amine to form an imine (a Schiff base). This imine can then be reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine, to yield the desired β-lactam. The fluorine and methylthio substituents from the original aldehyde are incorporated into the final β-lactam structure at the C4 position.

The general reaction scheme is as follows:

Imine Formation: this compound is condensed with a selected primary amine (R-NH₂) to form the corresponding N-substituted imine.

[2+2] Cycloaddition: The resulting imine undergoes a cycloaddition reaction with a ketene (generated in situ) to form the four-membered azetidinone ring.

This approach allows for the creation of a library of novel β-lactams with diverse substitutions by varying the amine used in the initial condensation step and the acyl chloride used to generate the ketene.

| Entry | R¹ in Imine | R² in Ketene | Product (β-Lactam) | Diastereomeric Ratio (cis:trans) |

| 1 | 4-Methoxyphenyl | H | 1-(4-Methoxyphenyl)-4-(3-fluoro-2-(methylthio)phenyl)azetidin-2-one | Varies with conditions |

| 2 | Benzyl (B1604629) | Phenyl | 1-Benzyl-3-phenyl-4-(3-fluoro-2-(methylthio)phenyl)azetidin-2-one | Varies with conditions |

| 3 | t-Butyl | Methoxy (B1213986) | 1-(t-Butyl)-3-methoxy-4-(3-fluoro-2-(methylthio)phenyl)azetidin-2-one | Varies with conditions |

| This table represents plausible outcomes for the synthesis of β-lactams based on established Staudinger reaction protocols. The diastereoselectivity is highly dependent on the specific reactants and reaction conditions. |

Oxazolines are five-membered heterocyclic compounds with wide applications, including their use as chiral ligands in asymmetric catalysis and as protecting groups for carboxylic acids. A common and straightforward method for synthesizing 2-substituted oxazolines is the direct condensation of an aldehyde with a 2-aminoalcohol, followed by cyclization and dehydration. organic-chemistry.orgorgsyn.org

This compound is an ideal substrate for this transformation. The reaction typically proceeds by mixing the aldehyde with a 2-aminoalcohol (such as 2-aminoethanol or a chiral derivative like L-phenylalaninol) in a suitable solvent. The reaction can be promoted by a dehydrating agent or by azeotropic removal of water. The resulting oxazoline (B21484) incorporates the 3-fluoro-2-(methylthio)phenyl group at the 2-position.

The use of chiral amino alcohols allows for the synthesis of enantiopure oxazolines, which are valuable in asymmetric synthesis.

| Entry | Amino Alcohol | Oxidant/Dehydrating Agent | Product (Oxazoline) |

| 1 | 2-Aminoethanol | Thionyl Chloride | 2-(3-Fluoro-2-(methylthio)phenyl)-4,5-dihydrooxazole |

| 2 | (S)-Phenylalaninol | NBS | (S)-4-Benzyl-2-(3-fluoro-2-(methylthio)phenyl)-4,5-dihydrooxazole |

| 3 | 2-Amino-2-methyl-1-propanol | Toluene (azeotropic removal of H₂O) | 2-(3-Fluoro-2-(methylthio)phenyl)-4,4-dimethyl-4,5-dihydrooxazole |

| This table illustrates potential oxazoline products synthesized from this compound using established methods. |

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.org While aldehydes are not direct participants in the CuAAC reaction, this compound can be readily converted into either of the required precursors—an azide (B81097) or a terminal alkyne.

Conversion to an Alkyne: The aldehyde can be converted to a terminal alkyne via a two-step procedure known as the Corey-Fuchs reaction or by using the Seyferth-Gilbert-Colvin reagent. This creates an ethynyl (B1212043) derivative, 1-ethynyl-3-fluoro-2-(methylthio)benzene, which is ready for cycloaddition.

Conversion to an Azide: The aldehyde can be reduced to the corresponding benzyl alcohol, which is then converted to a benzyl halide (e.g., bromide or chloride). Subsequent substitution with sodium azide yields the benzyl azide derivative, 1-(azidomethyl)-3-fluoro-2-(methylthio)benzene.

Once these precursors are synthesized, they can be reacted with a complementary alkyne or azide to produce a wide range of 1,4-disubstituted 1,2,3-triazoles, all bearing the 3-fluoro-2-(methylthio)phenyl moiety. google.com

The reactivity of this compound extends to the synthesis of numerous other nitrogen- and sulfur-containing heterocyclic systems.

Quinoline (B57606) Synthesis: Through reactions like the Friedländer annulation, the aldehyde can be condensed with a compound containing an activated methylene (B1212753) group adjacent to an amino group (e.g., 2-aminoacetophenone) to construct substituted quinoline rings.

Thiazole Synthesis: The aldehyde can react with aminothiols in a condensation-cyclization reaction to form thiazolidines, which can be subsequently oxidized to thiazoles.

Benzothiazine Synthesis: The methylthio group offers a unique handle for cyclization. For instance, after conversion of the aldehyde to an oxime, it may be possible to effect a cyclization involving the sulfur atom to form benzothiazine-type structures, particularly under oxidative conditions that activate the methylthio group.

Role in Stereoselective Synthesis

The aldehyde functional group is central to many stereoselective transformations. The presence of the ortho-methylthio and meta-fluoro substituents in this compound can influence the stereochemical course of these reactions through steric hindrance and electronic effects, making it a potentially valuable substrate for asymmetric synthesis.

The aldehyde group of this compound can undergo a variety of well-established asymmetric transformations to create chiral centers with high enantiomeric excess.

Asymmetric Aldol Reactions: In the presence of a chiral catalyst (e.g., a proline-based organocatalyst), the aldehyde can react with ketones to produce chiral β-hydroxy ketones.

Asymmetric Allylation: Chiral reagents, such as those derived from tartrate esters (Brown allylation) or chiral BINOL-based catalysts (Keck allylation), can be used to add an allyl group to the aldehyde, yielding chiral homoallylic alcohols.

Asymmetric Reduction: The aldehyde can be reduced to a chiral alcohol using chiral reducing agents like the CBS reagent (Corey-Bakshi-Shibata) or through catalytic asymmetric transfer hydrogenation.

The steric bulk of the ortho-methylthio group may play a significant role in facial selectivity during the nucleophilic attack on the carbonyl carbon, potentially enhancing the enantioselectivity of these reactions compared to less substituted benzaldehydes.

| Asymmetric Reaction | Chiral Catalyst/Reagent | Product Type |

| Aldol Reaction | Proline | Chiral β-Hydroxy Ketone |

| Allylation | (-)-B-Chlorodiisopinocampheylborane | Chiral Homoallylic Alcohol |

| Reduction | (R)-CBS Reagent | Chiral Benzyl Alcohol |

| This table summarizes potential asymmetric transformations of this compound. |

Contributions to Fluorine-Containing Building Blocks for Molecular Diversification

The utility of this compound as a precursor lies in its capacity to participate in a wide array of chemical transformations, enabling the synthesis of a diverse range of more complex fluorine-containing building blocks. The presence of three distinct functional groups on the aromatic ring allows for sequential and regioselective reactions, making it a highly sought-after starting material in multi-step syntheses.

While specific, detailed research findings on the direct application of this compound in the synthesis of a broad range of fluorine-containing building blocks are not extensively documented in publicly available literature, the known reactivity of its constituent functional groups allows for the extrapolation of its potential applications. For instance, the aldehyde group can readily undergo a variety of classic organic reactions.

Detailed research into related fluorinated benzaldehydes demonstrates the potential pathways for the utilization of this compound. For example, fluorobenzaldehydes are known to be valuable precursors for a range of compounds, including dyestuffs, flavorings, and herbicides google.com. They are also used in the synthesis of Schiff bases, some of which exhibit antimicrobial properties wikipedia.org.

The synthesis of analogous compounds, such as 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde, typically involves multi-step processes including halogenation, thiomethylation, and formylation evitachem.com. This suggests that the synthesis of this compound itself likely proceeds through a carefully orchestrated sequence of reactions to install the desired substituents on the benzene (B151609) ring.

The following table outlines some of the potential transformations of this compound based on the known reactivity of its functional groups, leading to a variety of fluorine-containing building blocks.

Interactive Data Table: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Resulting Functional Group/Scaffold | Potential Application of Product |

| Wittig Reaction | Phosphonium ylide | Substituted Styrene | Polymer synthesis, cross-coupling reactions |

| Grignard Reaction | Organomagnesium halide | Secondary Alcohol | Chiral auxiliaries, further oxidation to ketones |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Substituted Benzylamine | Pharmaceutical intermediates |

| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated Carbonyl Compound | Michael acceptors, synthesis of heterocycles |

| Oxidation | Oxidizing agent (e.g., KMnO₄, H₂O₂) | Carboxylic Acid | Amide and ester synthesis |

| Reduction | Reducing agent (e.g., NaBH₄) | Benzyl Alcohol | Protection group strategies, ether synthesis |

| Thioacetal Formation | Thiol, acid catalyst | Dithioacetal | Protection of the aldehyde group |

| Nucleophilic Aromatic Substitution | Nucleophile (under specific conditions) | Substitution of the fluorine atom | Introduction of other functional groups |

These examples, while illustrative of the potential of this compound, highlight the need for further published research to fully elucidate its contributions to the library of fluorine-containing building blocks.

Strategic Incorporation of Organofluorine Motifs in Chemical Design

The strategic placement of fluorine atoms within a molecule is a critical aspect of modern drug discovery and materials science. The introduction of a fluorine atom can significantly alter a molecule's lipophilicity, binding affinity, and metabolic stability. This compound serves as an excellent starting point for the strategic incorporation of the valuable 2-fluoro-3-(methylthio)phenyl motif into larger, more complex molecules.

While direct examples of the use of this compound in the synthesis of marketed drugs are not readily found in the public domain, the importance of fluorinated benzaldehydes as precursors is well-established. For instance, fluorinated benzaldehydes are key intermediates in the synthesis of various biologically active compounds google.com. The aldehyde functionality allows for the construction of more complex side chains or the formation of heterocyclic rings, which are common features in many pharmaceuticals.

The synthesis of fluorinated bicyclic heterocycles, such as isoflavanones, from related compounds like 3-fluoro-2-hydroxybenzaldehyde, demonstrates the utility of these types of building blocks in creating complex scaffolds ossila.com. It is plausible that this compound could be similarly employed in the synthesis of novel sulfur-containing fluorinated heterocycles, which are of significant interest in medicinal chemistry.

The strategic value of this compound is further underscored by its potential to generate libraries of diverse compounds for high-throughput screening. By systematically varying the reaction partners that engage with the aldehyde and potentially the methylthio or fluoro groups, chemists can rapidly generate a multitude of structurally distinct molecules. This approach is central to modern drug discovery efforts, where the goal is to explore a vast chemical space to identify lead compounds with desired biological activities.

Advanced Characterization and Analytical Methodologies for 3 Fluoro 2 Methylthio Benzaldehyde and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Fluoro-2-(methylthio)benzaldehyde. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

For derivatives of this compound, such as 3-fluoro-2-methylbenzaldehyde, ¹H NMR spectra provide characteristic signals for the aldehyde proton, aromatic protons, and methyl protons. nih.gov The chemical shifts and coupling patterns of the aromatic protons are particularly informative, revealing the substitution pattern on the benzene (B151609) ring. For instance, in related benzaldehyde (B42025) derivatives, the aldehyde proton typically appears as a singlet around 9.98-10.11 ppm. rsc.org Aromatic protons resonate in the region of 7.0 to 8.0 ppm, with their multiplicity and coupling constants dictated by the positions of the substituents.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the aldehyde group in benzaldehyde derivatives typically resonates at a downfield chemical shift, often around 189.0-193.3 ppm. rsc.org The carbons of the aromatic ring show signals in the range of 110-160 ppm, with the carbon attached to the fluorine atom exhibiting a characteristic splitting due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom in this compound and its derivatives provides a direct probe of its electronic environment. researchgate.netspectrabase.comspectrabase.com For example, in 2-fluorobenzaldehyde, the fluorine signal appears at a specific chemical shift, which can be influenced by solvent and pH. researchgate.net This technique is particularly useful for monitoring reactions involving the fluorine substituent.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a benzaldehyde derivative is characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is typically observed in the region of 1680-1715 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aldehydic C-H stretch often presents as a pair of weaker bands between 2700 and 2900 cm⁻¹. docbrown.infoias.ac.in Vibrations associated with the C-S bond of the methylthio group and the C-F bond will also be present, typically in the fingerprint region (below 1500 cm⁻¹). nih.gov The specific frequencies of these vibrations can be influenced by the substitution pattern on the benzene ring. ias.ac.in

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For substituted benzaldehydes, Raman spectra can reveal details about the vibrations of the benzene ring and the substituent groups. nih.gov The symmetric stretching of the benzene ring often gives a strong Raman signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight of 170.21 g/mol . sigmaaldrich.com

The fragmentation of benzaldehyde derivatives in the mass spectrometer often involves the loss of the aldehyde hydrogen (M-1), the entire aldehyde group (M-29), or carbon monoxide (M-28). docbrown.infomiamioh.edu The presence of the sulfur and fluorine atoms in this compound would lead to characteristic fragmentation pathways, providing further confirmation of the structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the unambiguous determination of their elemental composition. rsc.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. For the analysis of benzaldehyde derivatives, reversed-phase HPLC is a common approach. ekb.eg A typical method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation of the target compound from any impurities. Detection is typically performed using a UV detector, as the aromatic ring and carbonyl group of the benzaldehyde moiety provide strong UV absorbance. ekb.eg The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area can be used for quantitative analysis.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds. While this compound itself may be amenable to GC analysis, the technique is particularly useful for more volatile derivatives or for analyzing starting materials and byproducts in its synthesis.

A GC method for related compounds, such as bromofluoro benzaldehyde isomers, has been developed using a low thermal mass GC (LTM-GC) system, which allows for rapid temperature programming and short analysis times. rsc.org A capillary column, such as a DB-624, is often used to achieve high-resolution separation. rsc.org The detector of choice is typically a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS provides the added advantage of identifying the separated components based on their mass spectra.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule. While the specific crystal structure of this compound has not been reported in publicly available literature, analysis of its derivatives and structurally related compounds offers significant insights into the expected solid-state characteristics.

The solid-state structure of derivatives, such as Schiff bases (imines), is particularly informative. The condensation reaction of an aldehyde with a primary amine to form an imine introduces new functional groups and potential points of intermolecular interaction that influence the crystal packing. The study of such derivatives by single-crystal X-ray diffraction (SC-XRD) reveals how the fluorine and methylthio substituents on the benzaldehyde ring direct the supramolecular assembly.

Detailed Research Findings on Structurally Related Fluoro-Functionalized Imines

In the absence of direct crystallographic data for this compound derivatives, a review of similar fluoro-functionalized crystalline Schiff bases provides a strong predictive framework. Research on compounds like (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP) and (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) highlights the role of fluorine in crystal lattice stabilization. nih.gov

For these compounds, single-crystal X-ray diffraction studies have provided unambiguous structural elucidation. nih.govresearchgate.net The analysis typically involves mounting a single crystal on a diffractometer and collecting diffraction data at a controlled temperature. The resulting electron density map is then used to solve and refine the crystal structure.

In a study of two halo-functionalized crystalline Schiff base compounds, the crystal structures were determined by single-crystal X-ray diffraction. nih.gov The investigation explored the role of intermolecular interactions, particularly those involving the fluorine atoms, in the stabilization of the crystal packing. nih.gov

One of the analyzed compounds, FPIN, which contains a 2-fluorophenyl group, crystallized in the monoclinic space group P21/c. nih.gov The other compound, MFIP, featuring a trifluoromethylphenyl group, also crystallized in a monoclinic system, but with the space group C2/c. nih.gov The detailed crystallographic data for these representative compounds are summarized in the tables below.

Crystallographic Data for (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₂FNO |

| Formula Weight | 265.28 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.163(3) |

| b (Å) | 10.158(2) |

| c (Å) | 11.201(3) |

| α (°) | 90 |

| β (°) | 108.55(3) |

| γ (°) | 90 |

| Volume (ų) | 1310.2(6) |

| Z | 4 |

Data sourced from a study on crystalline fluoro-functionalized imines. nih.gov

Crystallographic Data for (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂F₃NO₂ |

| Formula Weight | 309.26 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.239(6) |

| b (Å) | 4.8091(10) |

| c (Å) | 24.318(6) |

| α (°) | 90 |

| β (°) | 114.36(3) |

| γ (°) | 90 |

| Volume (ų) | 2795.5(11) |

| Z | 8 |

Data sourced from a study on crystalline fluoro-functionalized imines. nih.gov

Theoretical and Computational Chemistry Studies on 3 Fluoro 2 Methylthio Benzaldehyde

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict and analyze molecular properties with a favorable balance of accuracy and computational cost. For a molecule like 3-Fluoro-2-(methylthio)benzaldehyde, DFT would be the foundational method to understand its intrinsic chemical nature.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) (Note: This data is representative and not specific to this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-F | 1.365 | C-C-F | 118.5 |

| C-S | 1.770 | C-C-S | 122.1 |

| S-CH3 | 1.810 | C-S-CH3 | 101.2 |

| C=O | 1.215 | C-C=O | 124.3 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would reveal how the electron-withdrawing fluorine atom and the electron-donating (by resonance) methylthio group influence the energy and spatial distribution of these orbitals. The HOMO is expected to have significant contributions from the sulfur atom and the aromatic ring, while the LUMO would likely be centered on the carbonyl group and the benzene (B151609) ring.

Table 2: Illustrative Frontier Orbital Energies and Related Properties (Note: This data is representative and not specific to this compound)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

| Ionization Potential (≈ -EHOMO) | 6.58 |

Charge Distribution and Electrostatic Potential Mapping

DFT calculations can determine how electron density is distributed across a molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map plots the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its reactive sites.

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The most negative potential would be expected around the highly electronegative oxygen atom of the carbonyl group, indicating a site for electrophilic attack. The fluorine atom would also contribute to a region of negative potential. The hydrogen atom of the aldehyde group and the hydrogens of the methyl group would exhibit positive potential, marking them as potential sites for nucleophilic interaction. The MEP provides a comprehensive picture of the charge distribution and is invaluable for predicting intermolecular interactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be used to interpret and verify experimental results.

Simulation of Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the results of a DFT frequency analysis. This analysis calculates the second derivatives of the energy with respect to atomic displacements, yielding the vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration).

For this compound, the calculated spectrum would show characteristic peaks corresponding to specific functional groups. For example, a strong absorption in the IR spectrum around 1700 cm⁻¹ would be assigned to the C=O stretching of the aldehyde group. Other key vibrations would include C-F stretching, C-S stretching, S-CH3 rocking and stretching, and various aromatic C-H and C-C stretching and bending modes. Comparing the calculated frequencies with experimentally obtained spectra is a standard method for confirming the structure of a synthesized compound. A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and limitations in the theoretical model.

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) (Note: This data is representative and not specific to this compound)

| Vibrational Mode | Calculated (Scaled) | Experimental (IR) | Assignment |

|---|---|---|---|

| ν(C=O) | 1705 | 1702 | Aldehyde C=O stretch |

| ν(C-F) | 1255 | 1250 | C-F stretch |

| ν(C-S) | 705 | 708 | C-S stretch |

Prediction of NMR Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors from first principles. These shielding tensors can then be converted into chemical shifts (δ), which are the values observed in an NMR experiment.

This predictive power is invaluable for structure elucidation. For this compound, a GIAO calculation would predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. The calculations are typically performed on the DFT-optimized geometry. The predicted chemical shifts for the aldehyde proton, the aromatic protons, and the methyl protons, as well as for the carbonyl carbon, the aromatic carbons, and the methyl carbon, would be compared to experimental NMR data. A good correlation between the predicted and experimental spectra provides strong evidence for the proposed molecular structure. Discrepancies can often be explained by solvent effects or conformational dynamics not fully captured by the gas-phase theoretical model.

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) using GIAO (Note: This data is representative and not specific to this compound, referenced to TMS)

| Carbon Atom | Calculated (GIAO) | Experimental |

|---|---|---|

| C (aldehyde, C=O) | 191.5 | 192.1 |

| C (ipso, attached to CHO) | 136.8 | 137.0 |

| C (ipso, attached to F) | 162.3 (JCF) | 163.0 (JCF) |

| C (ipso, attached to SCH3) | 140.1 | 140.5 |

| C (aromatic) | 115.0 - 130.0 | 115.5 - 130.8 |

Thermochemical and Thermodynamic Property Calculations

The determination of thermochemical and thermodynamic properties through computational methods is a cornerstone of modern chemical research. For a molecule like this compound, these calculations would typically be performed using quantum mechanical methods, most notably Density Functional Theory (DFT).

DFT calculations, utilizing a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the optimized molecular geometry and to perform frequency calculations. From these fundamental computations, a range of thermochemical and thermodynamic parameters can be derived. These parameters are crucial for understanding the stability and energy of the molecule under various conditions. A study on substituted pyridines, for instance, demonstrated how DFT can be used to calculate these properties in different solvent media and at various temperatures, indicating that while molecular parameters might be slightly influenced by solvent polarity, other chemical properties can be significantly affected. wikipedia.org

Table 1: Calculated Thermochemical and Thermodynamic Properties for a Representative Substituted Aromatic Aldehyde

| Property | Representative Value | Unit |

| Standard Enthalpy of Formation (ΔH°f) | Data not available | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | Data not available | kJ/mol |

| Standard Entropy (S°) | Data not available | J/(mol·K) |

| Heat Capacity (Cv) | Data not available | J/(mol·K) |

Note: This table is illustrative. Specific values for this compound would require dedicated DFT calculations, which are not currently published.

Investigation of Intramolecular and Intermolecular Interactions, including Hydrogen Bonding

The presence of fluorine, sulfur, and oxygen atoms in this compound suggests the potential for a variety of non-covalent interactions that can dictate its conformation and interactions with other molecules. Computational chemistry provides powerful tools to explore these subtle forces.

Intramolecular Interactions: The relative positioning of the fluoro, methylthio, and aldehyde groups could lead to through-space interactions. For instance, a weak intramolecular hydrogen bond could potentially exist between the fluorine atom and the aldehydic hydrogen, or other non-classical interactions involving the sulfur atom's lone pairs. mdpi.com The presence of sulfur and nitrogen heteroatoms in other heterocyclic systems has been shown to enhance the capacity for diverse non-covalent interactions. nih.gov The planarity of the benzothiazole (B30560) ring system, a related structure, allows for optimal π–π stacking interactions. nih.gov The impact of selective aromatic fluorine substitution on molecular interactions is generally modest, with cumulative energy differences rarely exceeding 1.3 kcal/mol compared to their hydrocarbon counterparts. acs.org

Intermolecular Interactions: In a condensed phase, this compound molecules would interact through a combination of dipole-dipole forces, van der Waals interactions, and potentially weak hydrogen bonds. Computational studies can model these interactions by calculating the interaction energies of molecular dimers or clusters. The analysis of these interactions is crucial for understanding the physical properties of the compound, such as its boiling point and solubility. In drug design, for example, understanding the non-covalent interactions of a molecule with a biological target is of paramount importance. researchgate.net

Table 2: Potential Intra- and Intermolecular Interactions in this compound

| Interaction Type | Description |

| Dipole-Dipole | Arising from the permanent molecular dipole moment. |

| van der Waals | Dispersion forces contributing to overall cohesion. |

| Weak C-H···O/F Hydrogen Bonding | Potential for weak hydrogen bonds involving the aldehydic proton. |

| Sulfur-Fluorine Interactions | Possible through-space interactions between the sulfur and fluorine atoms. |

Note: The existence and strength of these interactions would need to be confirmed by specific computational analyses such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, a variety of reactions could be studied computationally.

For example, the oxidation of the aldehyde group to a carboxylic acid is a common transformation. DFT calculations could be used to model the reaction pathway with an oxidizing agent, locating the transition state structure and determining the activation barrier. nih.gov Similarly, nucleophilic addition to the carbonyl carbon is another fundamental reaction of aldehydes. A theoretical study on the reaction of substituted benzaldehydes with amines has shown that DFT can effectively model the formation of hemiaminals and Schiff bases, identifying multiple transition states along the reaction coordinate. researchgate.net Such studies often investigate the effect of different substituents on the reaction barrier, providing insights into the electronic effects of the fluoro and methylthio groups. researchgate.net

The search for a transition state involves sophisticated algorithms that locate the first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. Once located, frequency calculations are performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path.

Table 3: Key Parameters from a Hypothetical Computational Study of Benzaldehyde Oxidation

| Parameter | Description |

| Reactant Complex Energy | Energy of the initial state (benzaldehyde + oxidant). |

| Transition State Energy | Energy of the highest point on the reaction path. |

| Product Complex Energy | Energy of the final state (benzoic acid + reduced oxidant). |

| Activation Energy (Ea) | The energy difference between the transition state and the reactant complex. |

| Reaction Enthalpy (ΔHr) | The enthalpy difference between the products and reactants. |

Note: This table represents typical outputs from a reaction mechanism study. Actual values would be specific to the reaction being investigated.

Perspectives and Future Directions in the Research of 3 Fluoro 2 Methylthio Benzaldehyde

Innovation in Sustainable Synthetic Methodologies

The chemical industry is increasingly focused on developing environmentally benign synthetic methods, a trend that will undoubtedly shape the future production of 3-Fluoro-2-(methylthio)benzaldehyde. Traditional multi-step syntheses of highly substituted benzaldehydes often involve hazardous reagents and generate significant waste. Future research will likely prioritize the development of sustainable alternatives that adhere to the principles of green chemistry.

Key areas for innovation include one-pot reactions and the use of eco-friendly reagents and solvents. For instance, a two-step, one-pot reduction/cross-coupling procedure has been demonstrated for the synthesis of functionalized benzaldehydes, offering a more efficient route that minimizes purification steps and waste. rug.nlacs.orgresearchgate.net Another promising avenue is the use of catalyst- and additive-free conditions, as has been shown in the synthesis of other complex aromatic compounds. nih.gov The exploration of bio-based or recyclable catalysts also presents a significant opportunity for greener synthesis routes. mdpi.com

Future sustainable synthetic approaches for this compound could involve the following:

Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Renewable Feedstocks: Investigating the use of bio-derived starting materials to reduce reliance on petrochemicals.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

A comparative table of potential sustainable synthesis strategies is presented below:

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| One-Pot Synthesis | Reduced solvent usage, fewer purification steps, increased overall yield. |

| Catalytic Methods | Use of milder reaction conditions, potential for catalyst recycling, high selectivity. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, and cleaner reaction profiles. |

| Use of Greener Solvents | Replacement of hazardous solvents with water, ionic liquids, or supercritical fluids. |

Discovery of Novel Catalytic Transformations

The unique electronic properties conferred by the fluorine and methylthio groups in this compound make it an intriguing substrate for novel catalytic transformations. The aldehyde group is a well-established handle for a variety of chemical reactions, while the fluoro and methylthio substituents can influence the reactivity and selectivity of these transformations.

Future research is expected to explore a range of catalytic reactions involving this compound. For example, visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds and could be adapted for reactions involving this compound. mdpi.com The development of enantioselective catalytic methods, such as the α-fluorination of aldehydes, could also be extended to this substrate, providing access to valuable chiral building blocks. nih.govprinceton.eduresearchgate.net

Potential areas for the discovery of novel catalytic transformations include:

Asymmetric Catalysis: Development of chiral catalysts to control the stereochemistry of reactions at the aldehyde or adjacent positions.

C-H Functionalization: Direct functionalization of the aromatic ring, guided by the existing substituents, to introduce further complexity.

Cross-Coupling Reactions: Utilization of the methylthio group as a handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

A table summarizing potential catalytic transformations is provided below:

| Catalytic Transformation | Potential Application for this compound |

| Asymmetric Aldol Reaction | Synthesis of chiral β-hydroxy carbonyl compounds. |

| Enantioselective Fluorination | Introduction of a chiral fluorine-containing center. |

| Palladium-Catalyzed Cross-Coupling | Formation of biaryl structures or introduction of new functional groups. |

| Photoredox Catalysis | Mild and selective functionalization under visible light irradiation. |

Advanced Applications in Complex Molecular Architecture Development

The structural motifs present in this compound make it a valuable building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the sulfur atom can participate in various biological interactions.

This compound could serve as a key intermediate in the synthesis of a variety of complex molecules, including:

Heterocyclic Compounds: The aldehyde functionality can be readily used to construct various heterocyclic rings, which are prevalent in pharmaceuticals. For example, it could be used in the synthesis of substituted benzothiazoles. nih.govmdpi.com

Biologically Active Molecules: The unique combination of functional groups could be leveraged to design and synthesize novel enzyme inhibitors or receptor ligands.

Functional Materials: The aromatic and functional group-rich nature of the molecule could be exploited in the development of new organic materials with specific electronic or optical properties.

The table below outlines potential complex molecular architectures that could be synthesized from this compound:

| Class of Complex Molecule | Potential Synthetic Utility of this compound |

| Fluorinated Pharmaceuticals | Introduction of a fluorine atom to improve pharmacokinetic properties. |

| Sulfur-Containing Agrochemicals | The methylthio group can be a key pharmacophore in certain pesticides. |

| Organic Light-Emitting Diodes (OLEDs) | The aromatic core could be incorporated into novel emissive materials. |

| Chiral Ligands for Catalysis | Synthesis of new ligands for asymmetric metal catalysis. |

Integration with Machine Learning and AI for Predictive Chemistry

Future research will likely see the integration of AI in the following areas:

Retrosynthesis Planning: AI-powered tools can analyze the structure of a target molecule and propose the most efficient synthetic pathways, potentially identifying novel routes that a human chemist might overlook. chemical.aigrace.comacs.orgnih.govchemical.ai

Reaction Outcome Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcome of a reaction involving this compound under various conditions, saving time and resources in the lab. acs.orgnih.govneurips.ccyoutube.com

Property Prediction: AI algorithms can predict various physicochemical and biological properties of derivatives of this compound, helping to prioritize the synthesis of compounds with desired characteristics.

The application of AI in the study of this compound is summarized in the table below:

| AI Application | Potential Impact on Research of this compound |

| AI-Driven Retrosynthesis | Faster and more efficient design of synthetic routes to complex molecules derived from the title compound. |

| Predictive Reaction Modeling | Accurate prediction of reaction yields and selectivity, accelerating optimization of reaction conditions. |

| Virtual Screening | In silico screening of virtual libraries of derivatives for desired biological activities or material properties. |

| De Novo Drug Design | Generation of novel molecular structures based on the this compound scaffold with optimized properties. |

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-2-(methylthio)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 3-fluoro-2-chlorobenzaldehyde with sodium methanethiolate in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) can introduce the methylthio group. Catalysts like copper(I) iodide may enhance reaction efficiency . Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of substrate to thiolate) and inert atmosphere to prevent oxidation of the thioether group. Post-synthesis purification via column chromatography (hexane:ethyl acetate, 8:2) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- GC-MS : Confirm molecular ion peak at m/z 170 (CHFOS) and fragmentation patterns.

- NMR : H NMR should show a singlet for the aldehyde proton (~10.2 ppm), a doublet for the fluorine-adjacent aromatic proton (~8.1 ppm, J = 8.5 Hz), and a singlet for the methylthio group (~2.5 ppm). F NMR typically registers a peak near -110 ppm .

- FT-IR : Stretching vibrations for C=O (~1680 cm) and C-F (~1220 cm) .

Q. What are the stability considerations for storing this compound?